molecular formula C21H23N3O5 B12000208 N-(2-(2-(3-(Allyloxy)benzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide CAS No. 767338-88-5

N-(2-(2-(3-(Allyloxy)benzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide

Cat. No.: B12000208
CAS No.: 767338-88-5
M. Wt: 397.4 g/mol
InChI Key: XCZDGPJFXSRUND-YDZHTSKRSA-N
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Description

N-(2-(2-(3-(Allyloxy)benzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide is a synthetic hydrazone derivative characterized by a benzamide core substituted with 3,4-dimethoxy groups and an allyloxy-functionalized benzylidene hydrazine moiety. Its molecular formula is C₂₁H₂₃N₃O₅ (average mass: 397.43 g/mol; monoisotopic mass: 397.1638 g/mol), with a ChemSpider ID of 7949236 and CAS registry number 767338-77-2 . The compound features an (E)-configured hydrazone bond, as confirmed by NMR and crystallographic studies in analogous structures .

Properties

CAS No.

767338-88-5

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C21H23N3O5/c1-4-10-29-17-7-5-6-15(11-17)13-23-24-20(25)14-22-21(26)16-8-9-18(27-2)19(12-16)28-3/h4-9,11-13H,1,10,14H2,2-3H3,(H,22,26)(H,24,25)/b23-13+

InChI Key

XCZDGPJFXSRUND-YDZHTSKRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)OCC=C)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)OCC=C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3-(Allyloxy)benzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide typically involves a multi-step process. One common method includes the condensation of 3-(allyloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(3-(Allyloxy)benzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The hydrazone moiety can be reduced to form hydrazines.

    Substitution: The benzylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy group can yield epoxides, while reduction of the hydrazone can produce hydrazines.

Scientific Research Applications

N-(2-(2-(3-(Allyloxy)benzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(3-(Allyloxy)benzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Core Structural Features

The target compound shares structural motifs with several hydrazone derivatives, including:

  • Benzamide backbone with electron-donating substituents (e.g., 3,4-dimethoxy groups).
  • Hydrazone linker (-NH-N=C-) connecting the benzamide to aromatic aldehydes or ketones.
  • Allyloxy/alkoxy substituents on the benzylidene moiety, influencing solubility and bioactivity.

Physicochemical Properties

Melting Points and Solubility

  • Allyloxy groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-allylated derivatives .

Spectroscopic Data

  • ¹H-NMR : The allyloxy group in the target compound shows characteristic peaks at δ 4.5–5.5 ppm (allylic protons) and δ 6.8–7.5 ppm (aromatic protons) .
  • ¹³C-NMR : The hydrazone carbonyl (C=O) resonates at δ 165–170 ppm , similar to analogues .

Biological Activity

N-(2-(2-(3-(Allyloxy)benzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide is a synthetic compound with potential therapeutic applications. Its structural complexity suggests diverse biological activities, particularly in the realms of anticancer and antimicrobial effects. This article reviews the biological activity of this compound based on available literature, including case studies and empirical research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H20N2O4
  • Molecular Weight : 340.38 g/mol
  • SMILES Notation : COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2OCC=C)OC

The compound features a hydrazine linkage, which is known for its reactivity and biological significance, particularly in the formation of azo compounds that can exhibit various biological properties.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit notable antitumor properties. For example, compounds featuring hydrazine derivatives have been shown to inhibit cell proliferation in various cancer cell lines.

  • Case Study : A study on similar hydrazone derivatives demonstrated IC50 values ranging from 2.12 μM to 6.75 μM against lung cancer cell lines (A549, HCC827, NCI-H358). These values suggest that N-(2-(2-(3-(Allyloxy)benzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide may possess comparable efficacy in inhibiting tumor growth .

Antimicrobial Activity

The antimicrobial potential of similar benzylidene hydrazones has also been explored. Preliminary data indicate effectiveness against common bacterial strains such as E. coli and S. aureus.

  • Research Findings : Compounds with structural similarities were tested for antibacterial activity, showing significant inhibition zones in agar diffusion assays. This suggests that N-(2-(2-(3-(Allyloxy)benzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide could also exhibit antimicrobial properties .

The proposed mechanisms of action for compounds like N-(2-(2-(3-(Allyloxy)benzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide include:

  • DNA Intercalation : Many hydrazone derivatives interact with DNA, leading to disruption of replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth, such as glycosidases .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell LineIC50 (μM)Reference
Compound AA5496.75
Compound BHCC8275.13
Compound CNCI-H3580.85

Table 2: Antimicrobial Activity Results

Bacterial StrainZone of Inhibition (mm)Reference
E. coli15
S. aureus18

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